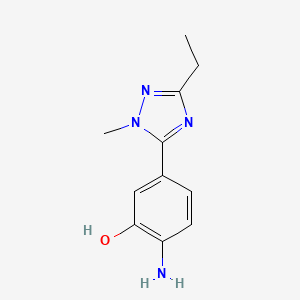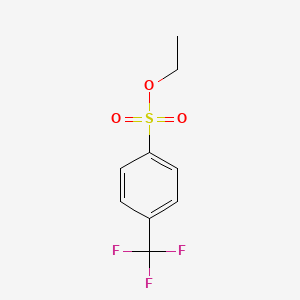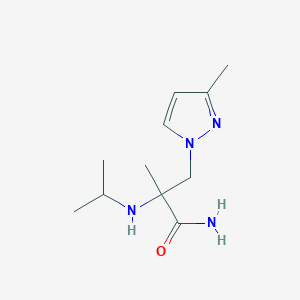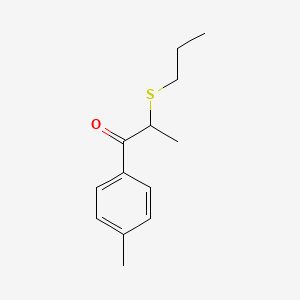
2-(Propylthio)-1-(p-tolyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propylthio)-1-(p-tolyl)propan-1-one is an organic compound with a molecular structure that includes a propylthio group attached to a tolyl group through a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylthio)-1-(p-tolyl)propan-1-one typically involves the reaction of p-tolylpropanone with propylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propylthio)-1-(p-tolyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Propylthio)-1-(p-tolyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Propylthio)-1-(p-tolyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The propylthio group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylthio)-1-(p-tolyl)propan-1-one
- 2-(Ethylthio)-1-(p-tolyl)propan-1-one
- 2-(Butylthio)-1-(p-tolyl)propan-1-one
Uniqueness
2-(Propylthio)-1-(p-tolyl)propan-1-one is unique due to its specific propylthio group, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C13H18OS |
|---|---|
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-2-propylsulfanylpropan-1-one |
InChI |
InChI=1S/C13H18OS/c1-4-9-15-11(3)13(14)12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3 |
InChI-Schlüssel |
PGSMBROPOBYFLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC(C)C(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


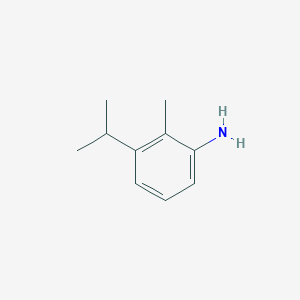
![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)



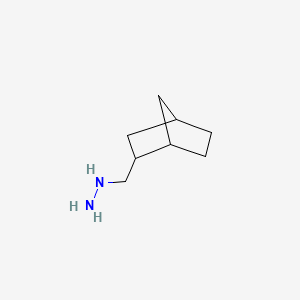
![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)
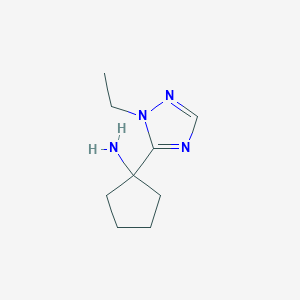

![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)
